3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction using 2-chlorobenzoyl chloride and a suitable nucleophile.
Formation of the thiadiazole ring: This can be done by reacting a hydrazine derivative with a carbon disulfide source.
Coupling of the cyclohexyl group: This step may involve a coupling reaction using cyclohexylamine and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H19ClN4O2S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,21,23,25) |
InChI Key |
JXFSWDPLZVMGJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CCCCC4 |
Origin of Product |
United States |
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